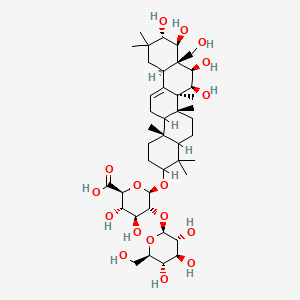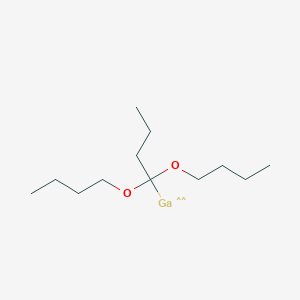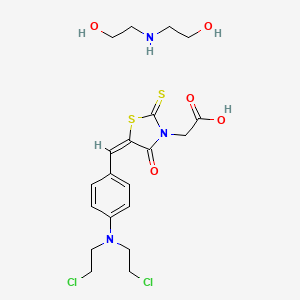![molecular formula C7H13ClO3SSi B14336880 Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate CAS No. 110694-07-0](/img/structure/B14336880.png)
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate is an organosilicon compound characterized by the presence of a trimethylsilyl group, a chloro-oxoethyl group, and a sulfanylacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the chloro-oxoethyl and sulfanylacetate groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro-oxoethyl group can be reduced to form alcohols or aldehydes.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amines and thiols.
科学研究应用
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties and enhance material performance.
作用机制
The mechanism by which Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. The chloro-oxoethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The sulfanylacetate moiety can undergo oxidation or reduction, leading to the formation of different products with distinct chemical properties.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl ethoxymethyl chloride: Used in the protection of hydroxyl groups in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Employed as a strong silylating agent in organic reactions.
Uniqueness
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations The presence of both the trimethylsilyl and chloro-oxoethyl groups allows for a wide range of reactions, making it a valuable reagent in synthetic chemistry
属性
CAS 编号 |
110694-07-0 |
|---|---|
分子式 |
C7H13ClO3SSi |
分子量 |
240.78 g/mol |
IUPAC 名称 |
trimethylsilyl 2-(2-chloro-2-oxoethyl)sulfanylacetate |
InChI |
InChI=1S/C7H13ClO3SSi/c1-13(2,3)11-7(10)5-12-4-6(8)9/h4-5H2,1-3H3 |
InChI 键 |
IZFLMGUCTCEPLV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(=O)CSCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)


![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)

![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)


